3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a tool for probing the function of specific biological targets.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to attach the fluorophenyl group to the oxadiazole ring.
Attachment of the tosylpiperidinyl group: This step may involve the use of tosyl chloride and piperidine derivatives under suitable reaction conditions to form the final compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and tosylpiperidinyl groups contribute to its binding affinity and specificity for these targets. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.
Comparison with Similar Compounds
3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(2-Fluorophenyl)-5-(1-piperidinyl)-1,2,4-oxadiazole: This compound lacks the tosyl group, which may affect its chemical properties and biological activity.
3-(2-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole: The presence of a chlorine atom instead of a fluorine atom may result in different reactivity and interactions with molecular targets.
3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole: The change in the position of the nitrogen atoms in the oxadiazole ring may influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-6-8-16(9-7-14)28(25,26)24-12-10-15(11-13-24)20-22-19(23-27-20)17-4-2-3-5-18(17)21/h2-9,15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPYOHVRVIHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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